3-fluoro-N'-(4-fluorobenzoyl)benzohydrazide
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Overview
Description
3-fluoro-N’-(4-fluorobenzoyl)benzohydrazide is an organic compound with the molecular formula C14H10F2N2O2 It is a derivative of benzohydrazide, characterized by the presence of fluorine atoms on both the benzoyl and benzohydrazide moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-fluoro-N’-(4-fluorobenzoyl)benzohydrazide typically involves a two-step process. The first step is the hydrazinolysis of methyl salicylate using microwave irradiation, which produces the intermediate hydrazide. This reaction is performed under microwave-aided conditions to enhance reaction efficiency and yield . The second step involves the acylation of the intermediate hydrazide with 4-fluorobenzoyl chloride at low temperatures to yield the target compound .
Industrial Production Methods
While specific industrial production methods for 3-fluoro-N’-(4-fluorobenzoyl)benzohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent systems, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-fluoro-N’-(4-fluorobenzoyl)benzohydrazide can undergo various chemical reactions, including:
Nucleophilic substitution: The fluorine atoms on the benzoyl and benzohydrazide moieties can participate in nucleophilic substitution reactions.
Acylation: The compound can be further acylated to introduce additional functional groups.
Condensation: It can react with aldehydes or ketones to form Schiff bases.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include nucleophiles such as amines or thiols, typically under basic conditions.
Acylation: Reagents such as acyl chlorides or anhydrides are used, often in the presence of a base like pyridine.
Condensation: Aldehydes or ketones are used, often in the presence of an acid catalyst.
Major Products Formed
Nucleophilic substitution: Substituted benzohydrazides.
Acylation: Diacylated products.
Condensation: Schiff bases.
Scientific Research Applications
3-fluoro-N’-(4-fluorobenzoyl)benzohydrazide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in studying enzyme inhibition and protein interactions.
Medicine: Investigated for its potential as a pharmaceutical intermediate and for its biological activity.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-fluoro-N’-(4-fluorobenzoyl)benzohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms enhance the compound’s binding affinity and specificity, allowing it to modulate biological pathways effectively. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-Hydroxy-N’-(4-fluorobenzoyl)benzohydrazide
- 4-fluoro-N’-(3-hydroxybenzoyl)benzohydrazide
- 3-fluoro-4-(trifluoromethyl)benzoic acid
Uniqueness
3-fluoro-N’-(4-fluorobenzoyl)benzohydrazide is unique due to the presence of fluorine atoms on both the benzoyl and benzohydrazide moieties, which can significantly influence its chemical reactivity and biological activity. This dual fluorination can enhance its stability, binding affinity, and specificity compared to similar compounds.
Properties
Molecular Formula |
C14H10F2N2O2 |
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Molecular Weight |
276.24 g/mol |
IUPAC Name |
3-fluoro-N'-(4-fluorobenzoyl)benzohydrazide |
InChI |
InChI=1S/C14H10F2N2O2/c15-11-6-4-9(5-7-11)13(19)17-18-14(20)10-2-1-3-12(16)8-10/h1-8H,(H,17,19)(H,18,20) |
InChI Key |
ULKRLLMNNIJLTR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)F)C(=O)NNC(=O)C2=CC=C(C=C2)F |
Origin of Product |
United States |
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